molecular formula C18H20N2O6S B11125202 N-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

N-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

Cat. No.: B11125202
M. Wt: 392.4 g/mol
InChI Key: KQNGZDMSEAFLRJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a benzodioxole ring and a methoxy-methylbenzenesulfonamide moiety, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Sulfonamide Formation: The sulfonamide moiety can be introduced by reacting the benzodioxole derivative with a sulfonyl chloride in the presence of a base.

    Amide Bond Formation: The final step involves coupling the sulfonamide intermediate with a suitable amine under amide bond-forming conditions, such as using carbodiimide coupling reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its antimicrobial properties and potential therapeutic uses.

    Industry: Utilizing its chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis in microorganisms, leading to their antimicrobial effects. The benzodioxole and methoxy-methylbenzenesulfonamide moieties might interact with specific proteins or enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Benzodioxole Derivatives: Compounds containing the benzodioxole ring, known for various biological activities.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides and benzodioxole derivatives.

Properties

Molecular Formula

C18H20N2O6S

Molecular Weight

392.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C18H20N2O6S/c1-11-8-14(5-7-15(11)24-3)27(22,23)20-12(2)18(21)19-13-4-6-16-17(9-13)26-10-25-16/h4-9,12,20H,10H2,1-3H3,(H,19,21)

InChI Key

KQNGZDMSEAFLRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NC2=CC3=C(C=C2)OCO3)OC

Origin of Product

United States

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